2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide
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Overview
Description
2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide is a synthetic organic compound with a molecular formula of C17H18FNO4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Ethylation: The starting material, 2-hydroxy-4-(hydroxymethyl)phenol, is ethylated using ethyl iodide in the presence of a base such as potassium carbonate.
Fluorination: The ethylated product is then reacted with 4-fluoroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Acetylation: The final step involves acetylation of the intermediate product using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other alkyl groups using alkyl halides in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides with a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 2-[2-carboxy-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide.
Reduction: Formation of 2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-aminophenyl)acetamide.
Substitution: Formation of various alkylated derivatives depending on the alkyl halide used.
Scientific Research Applications
2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases, such as cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-chlorophenyl)acetamide
- 2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-bromophenyl)acetamide
- 2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide
Uniqueness
2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs with different substituents .
Properties
IUPAC Name |
2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4/c1-2-22-16-9-12(10-20)3-8-15(16)23-11-17(21)19-14-6-4-13(18)5-7-14/h3-9,20H,2,10-11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKJBOMDUCWXAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CO)OCC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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